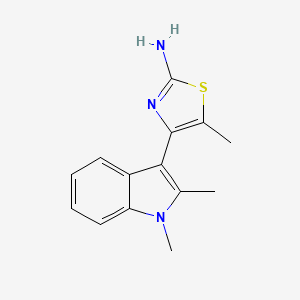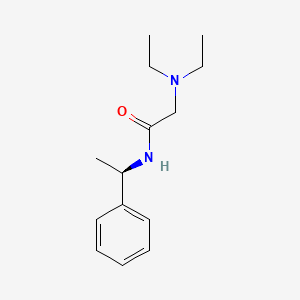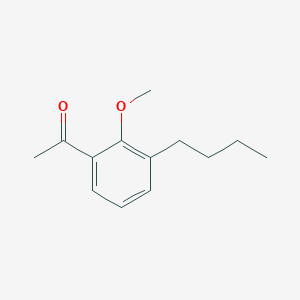![molecular formula C14H16 B14174459 pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene CAS No. 5307-65-3](/img/structure/B14174459.png)
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene is a complex organic compound with the molecular formula C14H16. This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings. It is a derivative of norbornadiene and is known for its stability and interesting chemical properties .
Preparation Methods
The synthesis of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene typically involves a [2+2] cycloaddition reaction of norbornadiene. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure. The reaction conditions often include the use of a suitable catalyst and controlled temperature to facilitate the cycloaddition process .
Chemical Reactions Analysis
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where an electrophile replaces a hydrogen atom in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical effects .
Comparison with Similar Compounds
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene can be compared with other similar pentacyclic compounds, such as:
Norbornadiene: The precursor to this compound, known for its simpler structure and reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,11-diene: Another pentacyclic compound with a different ring fusion pattern, offering distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting stability and reactivity, which make it a valuable compound for various research applications .
Properties
CAS No. |
5307-65-3 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene |
InChI |
InChI=1S/C14H16/c1-2-8-5-7(1)11-12(8)14-10-4-3-9(6-10)13(11)14/h1-4,7-14H,5-6H2 |
InChI Key |
KPBWFFSGJYAHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4C3C5CC4C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)






